An In-depth Technical Guide to the Chemical Properties of 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride
An In-depth Technical Guide to the Chemical Properties of 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed, experimentally verified data for 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride is not extensively available in public literature. This guide has been constructed by leveraging the well-documented chemical principles of the core imidazo[1,2-a]pyridine scaffold, data from closely related analogues, and predictive chemical modeling. It is intended to serve as an expert guide for research and development purposes. All protocols and claims should be validated experimentally.
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure
The imidazo[1,2-a]pyridine ring system is a nitrogen-fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry. It is widely recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1] This structural motif is present in several commercially successful drugs, demonstrating its therapeutic versatility. Notable examples include Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Soraprazan (an anti-ulcer agent).[2] The scaffold's rigid, planar structure and its unique electronic properties make it an ideal framework for designing novel therapeutic agents targeting diverse disease areas, including cancer, infectious diseases, and neurological disorders.[3][4]
The subject of this guide, 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride, is a specific derivative featuring key functional groups—a chloro substituent at the 6-position and a hydroxyl group at the 8-position—that are expected to modulate its physicochemical and pharmacological properties significantly. The dihydrochloride salt form is designed to enhance aqueous solubility, a critical factor for drug development.
Physicochemical Profile of 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride
The chemical properties of this molecule are dictated by the interplay of its core scaffold and substituents. The dihydrochloride salt form suggests that there are two basic centers protonated, likely the pyridine nitrogen and the imidazole nitrogen, which dramatically influences its solubility and handling properties.
Key Structural Features and Their Influence:
-
Imidazo[1,2-a]pyridine Core: A weakly basic, aromatic system. The electron distribution across the two rings makes certain positions more susceptible to either electrophilic or nucleophilic attack.
-
6-Chloro Group: An electron-withdrawing group that influences the overall electron density of the pyridine ring, potentially affecting its pKa and reactivity. Halogen atoms are also known to modulate lipophilicity and can participate in halogen bonding, which can be critical for ligand-receptor interactions.[5]
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8-Hydroxyl Group: A versatile functional group that can act as both a hydrogen bond donor and acceptor. Its presence can significantly increase polarity and influence metabolic pathways. As a phenol-like group on the pyridine ring, its acidity will be a key characteristic.
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Dihydrochloride Salt: The salt form is crucial for pharmaceutical development, as it generally imparts higher aqueous solubility and stability compared to the free base, facilitating formulation and bioavailability studies.
Predicted Physicochemical Properties
| Property | Predicted Value / Information | Rationale / Source |
| Molecular Formula | C₇H₇Cl₃N₂O | Derived from the structure of the dihydrochloride salt. |
| Molecular Weight | 257.51 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid, white to off-white. | Based on common properties of similar heterocyclic salts. |
| Aqueous Solubility | High | The dihydrochloride salt form is explicitly designed to enhance solubility in aqueous media, which is crucial for biological testing and formulation. |
| Predicted logP | 1.5 - 2.5 (for free base) | The chloro group increases lipophilicity, while the hydroxyl group decreases it. The overall value suggests moderate cell permeability for the free base. The salt form will have a much lower apparent logP. |
| Predicted pKa | Two pKa values are expected due to the two basic nitrogens. The phenolic hydroxyl group will have an acidic pKa (approx. 8-10). | The imidazo[1,2-a]pyridine core has two basic nitrogen atoms. The electron-withdrawing chloro group will slightly decrease the basicity of the ring system. |
Proposed Synthetic Pathway
The synthesis of substituted imidazo[1,2-a]pyridines is well-established, most commonly proceeding via the cyclocondensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6] A plausible route for 6-Chloroimidazo[1,2-a]pyridin-8-ol would start from a suitably substituted 2-aminopyridine.
Step-by-Step Methodology:
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Starting Material: The synthesis would commence with 2-amino-5-chloro-3-hydroxypyridine.
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Cyclocondensation: This aminopyridine derivative is reacted with an α-halocarbonyl compound such as chloroacetaldehyde or bromoacetaldehyde in a suitable solvent (e.g., ethanol, DMF). The reaction involves the initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the imidazo[1,2-a]pyridine ring.
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Salt Formation: Upon successful synthesis and purification of the 6-Chloroimidazo[1,2-a]pyridin-8-ol free base, it is dissolved in a suitable solvent like isopropanol or ether.
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HCl Addition: A solution of hydrochloric acid (e.g., 2M in diethyl ether or as a gas) is added dropwise with stirring.
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Isolation: The dihydrochloride salt typically precipitates out of the solution and can be isolated by filtration, washed with a cold solvent, and dried under a vacuum.
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed two-stage synthesis workflow.
Chemical Reactivity and Functionalization
The reactivity of the 6-Chloroimidazo[1,2-a]pyridin-8-ol scaffold is governed by the electronic properties of the fused ring system and its substituents. The imidazole ring is generally electron-rich, while the pyridine ring is electron-deficient.
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C3 Position: This is typically the most nucleophilic carbon and is highly susceptible to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. Recent advances have also shown that the C3 position can be functionalized via radical reactions.[7]
-
C2 Position: If unsubstituted, this position can also undergo functionalization, often requiring more specific conditions or catalysts.
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Pyridine Ring (C5, C7): These positions are less reactive towards electrophiles than the imidazole ring. Functionalization often requires metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if a suitable handle (like a halogen) is present.[8]
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Hydroxyl Group (C8-OH): This group can be alkylated to form ethers or acylated to form esters. It also activates the pyridine ring towards electrophilic substitution, although the directing effects would need to be considered in concert with the rest of the molecule's electronics.
Caption: Key reactive sites on the core scaffold.
Potential Applications in Drug Discovery and Research
Given the broad spectrum of biological activities reported for imidazo[1,2-a]pyridine derivatives, 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride represents a promising lead for various therapeutic areas. The specific substitution pattern is key to its potential activity.
Structure-Activity Relationship (SAR) Insights:
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Anticancer Activity: Many imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity. The presence of halogen atoms can enhance cytotoxicity in certain cancer cell lines.[9] The hydroxyl group could potentially interact with key residues in enzyme active sites, such as kinases.
-
Anti-Inflammatory and Antiviral Activity: Substitutions on the pyridine ring are known to influence these activities. Recent studies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of influenza virus RNA polymerase.[10]
-
Neurodegenerative Diseases: Halogenated imidazo[1,2-a]pyridines, particularly iodinated ones, have been developed as imaging agents for beta-amyloid plaques in Alzheimer's disease.[11] This suggests a potential for this scaffold to cross the blood-brain barrier and interact with CNS targets.
Potential Research Applications:
-
Screening Libraries: As a novel, functionalized heterocyclic compound, it is a valuable addition to screening libraries for identifying new biological targets.
-
Fragment-Based Drug Design: The core scaffold can serve as a starting point for building more complex molecules with tailored pharmacological profiles.
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Chemical Biology Probes: The hydroxyl group provides a handle for attaching fluorescent tags or affinity labels to study biological pathways.
Safety, Handling, and Storage
As a chlorinated heterocyclic compound and a hydrochloride salt, specific precautions must be taken during handling and storage.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]
-
Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases. The compound is acidic due to the dihydrochloride form.
-
Storage: Keep in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[14]
Emergency Spill Protocol:
In case of a spill, a clear and immediate response is critical to ensure safety.
Caption: Step-by-step workflow for spill management.
Disposal: All waste containing this compound must be treated as hazardous chemical waste and disposed of according to local and institutional regulations.[13]
References
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Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ([Link])
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. ([Link])
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Functionalization of imidazo[1,2-a]pyridines via radical reactions. ([Link])
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Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. ([Link])
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ([Link])
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Guidance on Storage and Handling of Chlorinated Solvents. ([Link])
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Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. ([Link])
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6-chloroimidazo[1,2-a]pyridin-8-ol hydrochloride - Physico-chemical Properties. ([Link])
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. ([Link])
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Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. ([Link])
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Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ([Link])
- Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile. ()
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Chlorinated Solvents Health Effects: Understanding Risks and Precautions. ([Link])
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ([Link])
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Synthesis of imidazo[1,2-a]pyridines: a decade update. ([Link])
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Structure‐activity relationship (SAR) of imidazo[1,2‐a]pyridine based compounds 10a–10p. ([Link])
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Synthesis of imidazo[1,2-a]pyridines. ([Link])
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Guidance on Storage and Handling of Chlorinated Solvents. ([Link])
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Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. ([Link])
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Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ([Link])
-
8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. ([Link])
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